2-氯-3,4-二氟苯胺

描述

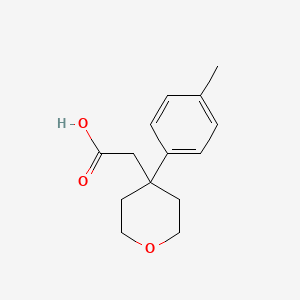

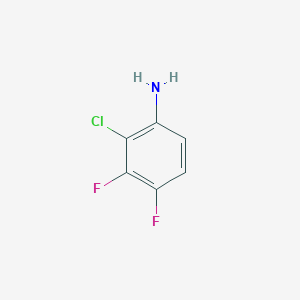

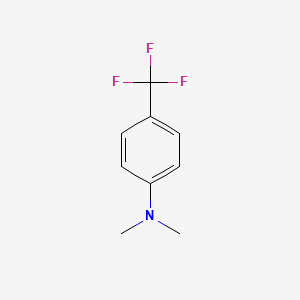

2-Chloro-3,4-difluoroaniline is a chemical compound that is part of the aniline family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. This compound specifically contains chlorine and fluorine substituents on the phenyl ring, which can significantly affect its chemical and physical properties. Although the provided papers do not directly discuss 2-Chloro-3,4-difluoroaniline, they do provide insights into related compounds that can help infer some of its characteristics.

Synthesis Analysis

The synthesis of related compounds, such as 2-chloro-4-aminophenol, involves multiple steps including high-pressure hydrolysis and reduction reactions, followed by addition reactions with other reagents . For 2-Chloro-3,4-difluoroaniline, a similar multi-step synthetic approach could be employed, potentially starting from a suitably substituted nitrobenzene derivative, followed by a reduction of the nitro group to the corresponding aniline. The presence of halogen substituents may require careful control of reaction conditions to avoid side reactions.

Molecular Structure Analysis

The molecular structure of halogenated anilines can be determined using various spectroscopic methods. For instance, the FT-IR and FT-Raman spectra of 2-chloro-4-methylaniline were recorded and analyzed to determine the vibrational frequencies and structural parameters of the molecule . Similarly, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline was elucidated using X-ray crystallography, revealing intra- and intermolecular hydrogen bonds and halogen interactions . These techniques could be applied to 2-Chloro-3,4-difluoroaniline to gain detailed insights into its molecular geometry and interactions.

Chemical Reactions Analysis

The reactivity of halogenated anilines is influenced by the electron-withdrawing or electron-donating effects of the substituents. For example, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves a Sandmeyer reaction, which is a common transformation for anilines to introduce or substitute halogens on the aromatic ring . The presence of chlorine and fluorine in 2-Chloro-3,4-difluoroaniline would likely make it a reactive intermediate for further chemical transformations, such as nucleophilic aromatic substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines are significantly affected by the halogen substituents. The experimental and theoretical vibrational spectra provide information about the bond strengths and the electronic environment of the molecule . The crystal structure analysis reveals the solid-state packing and possible intermolecular interactions, which can influence the melting point, solubility, and stability of the compound . For 2-Chloro-3,4-difluoroaniline, one could expect high reactivity due to the electron-withdrawing fluorine atoms, as well as specific solubility and stability characteristics due to the chlorine atom.

科学研究应用

合成与生物活性

- 生物活性化合物的合成:3,4-二氟苯胺作为 2-氯-3,4-二氟苯胺 的相关化合物,用作合成各种生物活性化合物的起始试剂。它已被用于制备具有局部麻醉特性的氨基乙酸二氟苯胺 (Gataullin 等人,1999 年)。

光谱和量子化学研究

- 结构和物理化学性质:对 3,4-二氟苯胺进行了光谱(FT-IR、FT-拉曼、NMR、紫外-可见)和量子化学研究,深入了解了其结构和物理化学特性。这些研究有助于理解类似氟代苯胺的行为和潜在应用 (Kose 等人,2015 年)。

制备技术

- 合成中的氟化学:已经对从不同的起始材料制备各种二氟苯胺衍生物(例如 2,6-二氟苯胺)进行了研究。这些方法突出了氟化学在合成多种芳香族化合物中的多功能性 (Pews & Gall,1991 年)。

计算研究

- 量子化学计算研究:使用密度泛函理论 (DFT) 的研究提供了对二氟苯胺的电子结构和稳定性的见解,表明它们由于其化学稳定性和性质而在各种应用中具有潜力 (Antony Selvam 等人,2020 年)。

安全和危害

The safety data sheet for 2-Chloro-3,4-difluoroaniline indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

作用机制

Target of Action

2-Chloro-3,4-difluoroaniline is a synthetic, organic compound that is used as an antimicrobial agent . It has been shown to inhibit the growth of a number of bacteria in vitro .

Mode of Action

It is known to react with methylamine and hydrogen fluoride to form 2-chloro-n,n’-bis(trifluoromethylsulfonyl)urea . This suggests that it may interact with its targets through a mechanism involving the formation of urea derivatives.

Biochemical Pathways

The formation of urea derivatives suggests that it may interfere with the normal functioning of enzymes and proteins in the bacterial cells, leading to their death .

Pharmacokinetics

It is known that similar compounds, such as 2-fluoroaniline, are efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours .

Result of Action

The primary result of the action of 2-Chloro-3,4-difluoroaniline is the inhibition of bacterial growth . This is likely due to the disruption of essential biochemical pathways in the bacterial cells, leading to cell death .

属性

IUPAC Name |

2-chloro-3,4-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKFELITTUIEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693159 | |

| Record name | 2-Chloro-3,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,4-difluoroaniline | |

CAS RN |

36556-48-6 | |

| Record name | 2-Chloro-3,4-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B3028789.png)

![[2-[2-Bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3028790.png)

![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)